molecular formula C7H5BrFNO2 B1420775 Methyl 3-bromo-5-fluoroisonicotinate CAS No. 1214325-21-9

Methyl 3-bromo-5-fluoroisonicotinate

Cat. No.: B1420775
CAS No.: 1214325-21-9
M. Wt: 234.02 g/mol
InChI Key: DMXHIWQLBFVMDH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoroisonicotinate (CAS 1214325-21-9) is a valuable fluorinated and brominated pyridine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. With a molecular formula of C7H5BrFNO2 and a molecular weight of 234.02 g/mol, this compound is characterized by its ester functional group and the strategic placement of bromine and fluorine atoms on the pyridine ring, which act as reactive sites for further chemical modifications, such as cross-coupling reactions . Compounds with bromo-fluoro substitution patterns on heterocyclic cores are frequently employed in the synthesis of active pharmaceutical ingredients. Specifically, such intermediates are key in developing FXR (Farnesoid X receptor) modulators, which are investigated for the treatment of various metabolic, hepatic, and cardiovascular conditions . The structural features of this compound make it a crucial intermediate for medicinal chemists aiming to create novel therapeutic agents. Researchers utilize this ester in constructing complex molecules; for instance, the related compound, 3-Bromo-5-fluoroisonicotinic acid, is a direct synthetic precursor, highlighting the relevance of this chemical family in drug discovery pathways . As a multifunctional scaffold, this compound is designed for use in advanced research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-bromo-5-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXHIWQLBFVMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673239
Record name Methyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214325-21-9
Record name Methyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example: Halogenation-Esterification Sequence

  • Starting Material: Isonicotinic acid (pyridine-4-carboxylic acid)
  • Step 1: Selective bromination at the 3-position using bromine in acetic acid or with a Lewis acid catalyst.
  • Step 2: Fluorination at the 5-position, potentially via electrophilic fluorination using Selectfluor.
  • Step 3: Esterification of the carboxylic acid group with methanol and sulfuric acid to yield the methyl ester.

This approach is based on established methods for the synthesis of halogenated pyridinecarboxylates, as seen in related literature for similar compounds.

Alternative Approaches

  • Nucleophilic Aromatic Substitution: Starting from methyl 3-bromoisonicotinate, the 5-position can be fluorinated under conditions favoring nucleophilic aromatic substitution, especially if an activating group is present.
  • Cross-Coupling Strategies: Modern palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig) may be employed for precise introduction of halogen substituents, though such methods are more common for aryl-aryl coupling.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-5-fluoroisonicotinate is used in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action for methyl 3-bromo-5-fluoroisonicotinate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-bromo-5-fluoroisonicotinate with four structurally related compounds, highlighting key differences in substituents, functional groups, and applications:

Compound Name Substituents/Functional Groups Molecular Formula CAS Number Key Applications/Reactivity
This compound 3-Br, 5-F, COOCH₃ C₇H₅BrFNO₂ 1214325-21-9 Drug synthesis (e.g., kinase inhibitors), Suzuki-Miyaura coupling
3-Bromo-5-fluoroisonicotinaldehyde 3-Br, 5-F, CHO C₆H₃BrFNO 407-20-5 Aldehyde-mediated condensations; precursor to heterocyclic amines
5-Bromo-3-fluoropicolinonitrile 5-Br, 3-F, CN C₆H₂BrFN₂ 1162674-74-9 Nitrile hydrolysis to carboxylic acids; agrochemical intermediates
Methyl 5-bromo-6-methoxypicolinate 5-Br, 6-OCH₃, COOCH₃ C₈H₈BrNO₃ 1214329-07-3 Methoxy group enhances electron density; used in ligand synthesis
3-Methoxy-6-(trifluoromethyl)picolinic acid 3-OCH₃, 6-CF₃, COOH C₈H₆F₃NO₃ 1214330-74-1 Trifluoromethyl group increases acidity; applications in metal chelation

Research Findings and Trends

Recent studies emphasize the role of this compound in synthesizing kinase inhibitors, leveraging its halogenated aromatic core for target binding . Comparatively, nitrile-containing analogs like 5-Bromo-3-fluoropicolinonitrile are gaining traction in agrochemical research due to their resistance to enzymatic degradation .

Biological Activity

Methyl 3-bromo-5-fluoroisonicotinate (CAS Number: 1214325-21-9) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is an isonicotinic acid derivative characterized by the following structural formula:

  • Molecular Formula : C₇H₅BrFNO₂
  • Molecular Weight : 234.02 g/mol
  • CAS Number : 1214325-21-9

This compound features a bromine atom and a fluorine atom, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.
  • Receptor Binding : It acts as a ligand for certain receptors, influencing signaling pathways that regulate cellular functions. This property is particularly relevant in the context of cancer research, where modulation of receptor activity can impact tumor growth and metastasis .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by targeting proteins associated with tumorigenesis, such as NSD2 (nuclear SET domain-containing protein 2). NSD2 is implicated in various cancers, including multiple myeloma, and compounds that inhibit its activity are being explored for therapeutic use .

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the biological effects of this compound:

  • Cell Viability Assays : These assays demonstrated that the compound can reduce cell viability in several cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Activity Assays : The compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. This suggests a dual role in both anti-inflammatory and anticancer activities .

Case Studies

  • Study on Inflammatory Response : A study investigated the effect of this compound on macrophage activation. Results indicated that the compound significantly reduced the production of pro-inflammatory cytokines, supporting its potential use in managing inflammatory diseases.
  • Cancer Treatment Research : Another research project focused on the compound's ability to inhibit NSD2 in multiple myeloma cells. The findings revealed a decrease in H3K36me2 levels, correlating with reduced cell proliferation and increased apoptosis, thus highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological Activity
This compound1214325-21-9Anti-inflammatory, anticancer properties
Ethyl 3-bromoisonicotinate1214335-25-7Enzyme inhibitor, potential drug development
Methyl 3-fluoroisonicotinate1803821-90-0Enzyme interaction studies

The comparative analysis shows that while all these compounds share structural similarities, their biological activities can vary significantly based on their functional groups and substituents.

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-5-fluoroisonicotinate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of the corresponding carboxylic acid derivative. For example, analogous compounds like Methyl 5-bromo-2-fluoroisonicotinate are prepared using 5-bromo-2-fluoropyridine-4-carboxylic acid as a starting material, with reagents such as triphenylphosphine (Ph₃P), methanol (MeOH), and di-isopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of acid to DIAD), reaction temperature (room temperature to 40°C), and purification via column chromatography. Yield improvements may require inert atmospheres (N₂/Ar) to prevent side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR can confirm regiochemistry and substituent positions. For instance, fluorine's electron-withdrawing effect causes distinct deshielding in adjacent protons .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) resolve structural ambiguities, such as halogen bonding between bromine and fluorine substituents .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 234.02 g/mol for analogous compounds) .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

  • Medicinal Chemistry : Serves as a precursor for kinase inhibitors or fluorinated bioactive molecules. The bromine atom enables Suzuki-Miyazaki couplings to introduce aryl/heteroaryl groups .
  • Materials Science : Fluorine enhances thermal stability in polymers, while bromine facilitates crosslinking in optoelectronic materials .

Advanced Questions

Q. How do competing substituent effects (Br vs. F) influence the reactivity of this compound in cross-coupling reactions?

Bromine’s polarizability makes it more reactive in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig), while fluorine’s electronegativity can deactivate the pyridine ring, reducing nucleophilic substitution rates. For example, in Stille couplings, the bromine site reacts preferentially over fluorine, achieving >80% selectivity when using Pd(PPh₃)₄ and Cs₂CO₃ in DMF at 100°C . Competing pathways require careful optimization of catalysts (e.g., XPhos vs. SPhos) and bases (K₂CO₃ vs. NaOtBu) to suppress defluorination .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives like this compound?

Discrepancies in bond lengths/angles may arise from disorder in halogen positions or solvent inclusion. Mitigation strategies include:

  • Low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts.
  • Twinned crystal refinement using SHELXL’s TWIN/BASF commands .
  • Hirshfeld surface analysis to validate intermolecular interactions (e.g., Br···F contacts < 3.4 Å) .

Q. How can computational modeling predict the stability of this compound under acidic or basic conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. For example:

  • Acidic conditions : Protonation at the pyridine nitrogen increases electrophilicity, accelerating ester hydrolysis (ΔG‡ ≈ 25 kcal/mol).
  • Basic conditions : OH⁻ attack at the carbonyl carbon leads to saponification (ΔG‡ ≈ 18 kcal/mol). MD simulations (AMBER) further predict degradation rates in aqueous buffers .

Methodological Considerations

  • Synthesis Troubleshooting : Low yields may result from moisture-sensitive reagents (e.g., DIAD); use molecular sieves or anhydrous solvents.
  • Analytical Cross-Validation : Combine HPLC (e.g., C18 column, 254 nm) with ¹⁹F NMR to quantify purity and regioisomer ratios .
  • Safety Protocols : Bromine and fluorine substituents increase toxicity; handle under fume hoods with PPE (gloves, goggles).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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